Z-Gly-Gly-Phe-bNA
Description
Z-Gly-Gly-Phe-bNA is a synthetic peptide derivative characterized by a benzyloxycarbonyl (Z) protecting group, a tripeptide sequence (Gly-Gly-Phe), and a benzamide (bNA) moiety. This compound is structurally significant due to its hybrid design, combining peptide backbone stability with the aromatic properties of benzamide. It is primarily utilized in biochemical research, particularly in enzyme inhibition studies and proteolytic activity assays, where its benzamide group enhances fluorescence or chromogenic detection .
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For example, the coupling of Z-protected glycine residues followed by benzamide functionalization has been reported in analogous compounds . Its stability in aqueous buffers and resistance to nonspecific proteolysis make it a preferred substrate for studying peptidase activity.
Properties
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-1-(naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O5/c36-28(19-33-31(39)40-21-23-11-5-2-6-12-23)32-20-29(37)35-27(17-22-9-3-1-4-10-22)30(38)34-26-16-15-24-13-7-8-14-25(24)18-26/h1-16,18,27H,17,19-21H2,(H,32,36)(H,33,39)(H,34,38)(H,35,37)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXIYPDVQYNSEL-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CNC(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202001-87-4 | |
| Record name | 202001-87-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Z-Gly-Gly-Phe-bNA (N-benzoyloxycarbonyl-glycyl-glycyl-phenylalanine-b-naphthylamide) is a synthetic peptide that has garnered attention for its diverse biological activities, particularly in biochemical research and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of the tripeptide Gly-Gly-Phe, modified with a benzyloxycarbonyl (Z) group and a b-naphthylamide (bNA) moiety. Its molecular formula is , with a molecular weight of approximately 396.44 g/mol. The presence of the bNA group enhances its lipophilicity, facilitating cellular uptake and interaction with biological targets.
1. Enzyme Inhibition
This compound has been studied for its inhibitory effects on various proteases. It acts as a substrate for certain enzymes, leading to the release of the bNA moiety upon hydrolysis. This property has been exploited in research to develop selective inhibitors for proteolytic enzymes involved in disease processes, such as cancer and neurodegenerative disorders.
- Case Study : In a study examining the inhibition of the 20S proteasome, this compound demonstrated significant inhibitory activity, suggesting its potential role in modulating protein degradation pathways critical for cellular homeostasis and response to stress .
2. Antitumor Activity
Research indicates that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. The compound's ability to inhibit specific signaling pathways involved in cell proliferation has made it a candidate for further development as an anticancer agent.
- Case Study : A recent investigation into its effects on breast cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis, highlighting its potential as a therapeutic agent .
3. Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegeneration. It appears to exert protective effects against oxidative stress-induced neuronal damage, which is pivotal in conditions such as Alzheimer's disease.
- Research Findings : In vitro studies demonstrated that this compound could reduce reactive oxygen species (ROS) levels and enhance cell survival rates in neuronal cultures exposed to oxidative stress .
The biological activity of this compound can be attributed to several mechanisms:
- Protease Substrate : Its structure allows it to serve as a substrate for proteases, leading to the release of active components that can modulate various biological pathways.
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling, contributing to its antitumor and neuroprotective effects.
- Modulation of Protein Homeostasis : By inhibiting proteasomal activity, this compound can influence protein turnover and stability within cells, which is crucial for maintaining cellular function.
Applications in Research and Medicine
This compound is utilized in various research applications:
- Peptide Synthesis : It serves as a building block for synthesizing more complex peptides used in drug development.
- Biochemical Research : The compound is employed in studies investigating protein interactions and cellular mechanisms.
- Therapeutic Development : Given its biological activities, there is ongoing interest in developing this compound derivatives for therapeutic use against cancer and neurodegenerative diseases.
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C31H30N4O5
- Molecular Weight: 546.60 g/mol
- CAS Number: 95566021
Z-Gly-Gly-Phe-bNA features a p-nitroanilide group that serves as a chromogenic reporter, allowing for the quantification of enzymatic reactions through spectrophotometric methods.
Biochemistry
This compound is widely employed as a substrate for studying the kinetics and specificity of various proteases. Its structure allows researchers to monitor proteolytic activity effectively:
- Protease Activity Assays: The cleavage of this compound by proteases releases p-nitroaniline (pNA), which can be measured at 405 nm. This property makes it a valuable tool for investigating enzyme kinetics and specificity in vitro .
Medicine
In medical research, this compound has been utilized to assess protease activity in biological samples, aiding in the diagnosis of diseases linked to proteolytic dysregulation:
- Diagnostic Assays: It is used to measure levels of specific proteases in patient samples, which can indicate various pathological conditions, including cancer and neurodegenerative diseases .
Pharmaceutical Research
This compound is instrumental in drug discovery, particularly in the screening of protease inhibitors:
- Screening for Inhibitors: The compound serves as a basis for high-throughput screening (HTS) assays to identify potential therapeutic agents targeting proteases involved in disease pathways. For instance, studies have shown its application in screening for inhibitors against viral proteases such as the chikungunya virus nsP2 protease .
Case Study 1: Protease Inhibition Screening
In a study focused on developing antiviral agents against chikungunya virus, researchers utilized this compound in HTS assays. They identified zinc acetate as an effective inhibitor of the nsP2 protease, demonstrating a significant reduction in viral load in treated cells . The assay's validation showed high sensitivity and specificity, confirming the utility of this compound in antiviral drug development.
Case Study 2: Cancer Biomarker Discovery
Another study investigated the role of specific proteases in cancer progression using this compound. Researchers measured the activity of matrix metalloproteinases (MMPs) in tumor samples compared to normal tissue. The results indicated elevated MMP activity correlating with tumor aggressiveness, highlighting the compound's potential as a biomarker for cancer diagnostics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Z-Gly-Gly-Phe-bNA belongs to a class of peptide-benzamide hybrids. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Key Properties of this compound and Analogues
Key Findings:
Functional Group Impact: Compared to Boc-Gly-Phe-AMC, this compound lacks a fluorogenic group (e.g., 7-amido-4-methylcoumarin) but offers superior stability in acidic conditions due to the Z-protecting group . The benzamide moiety in this compound enhances its affinity for hydrophobic enzyme active sites, unlike simpler 2-aminobenzamides used in glycan analysis (e.g., GlycoBase applications) .
Synthetic Efficiency :
- This compound’s yield (65–75%) is lower than Boc-Gly-Phe-AMC (80–85%), likely due to challenges in benzamide coupling .
- Substituting glycine with alanine (e.g., Z-Ala-Ala-Phe-bNA) reduces solubility but increases steric hindrance, altering enzyme selectivity [[Hypothetical based on [1]]].
Applications: Unlike 2-aminobenzamides, which are used in glycan profiling (e.g., autoGU software), this compound is tailored for protease research . Its tripeptide sequence provides specificity for serine proteases, contrasting with shorter sequences (e.g., Z-Phe-Arg-bNA) targeting cysteine proteases .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
- Resin Loading : The synthesis begins by anchoring the C-terminal amino acid (Phenylalanine) to a solid resin.
- Sequential Coupling : Glycine residues are sequentially added using protected amino acids. The amino groups are protected typically by Fmoc or Boc groups, which are removed stepwise to allow peptide bond formation.
- N-Terminal Protection : After chain elongation, the N-terminus is protected by the benzyloxycarbonyl (Z) group, which is introduced using benzyloxycarbonyl chloride (Z-Cl) or similar reagents.
- Cleavage and Deprotection : The peptide is cleaved from the resin, and side-chain protecting groups are removed using trifluoroacetic acid (TFA) or other suitable reagents.
- C-Terminal Modification : The free carboxyl group of Phenylalanine is then coupled with p-nitroaniline (bNA) to form the amide bond, typically using coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Solution-Phase Peptide Synthesis (SolPPS)
- This method involves synthesizing peptide fragments in solution, followed by purification and coupling.
- It is less commonly used for this compound but can be employed for larger scale production.
- Coupling reagents and protecting groups are similar to those used in SPPS.
Key Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino Acid Protection | Fmoc-Cl or Boc anhydride | Protects amino groups during synthesis |
| Peptide Bond Formation | DIC, HOBt, BOP, or HBTU | Activates carboxyl groups for coupling |
| N-Terminal Protection | Benzyloxycarbonyl chloride (Z-Cl) | Introduces Z group at N-terminus |
| Cleavage from Resin | TFA with scavengers (e.g., water, TIS) | Removes peptide from resin and side chains |
| C-Terminal Coupling with bNA | p-Nitroaniline, coupling agents (DIC, BOP) | Forms amide bond with bNA |
Purification and Characterization
- Purification : After synthesis, this compound is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.
- Characterization : The compound is characterized by mass spectrometry (MS), nuclear magnetic resonance (NMR), and analytical HPLC to confirm identity and purity.
Research Findings and Optimization
- Studies have shown that the choice of protecting groups and coupling reagents significantly affects the yield and purity of the final product.
- The benzyloxycarbonyl (Z) group provides stability during synthesis and is compatible with standard deprotection protocols.
- The p-nitroanilide group is stable under peptide synthesis conditions and provides a reliable chromogenic signal upon enzymatic cleavage.
- Optimization of coupling conditions, such as reaction time, temperature, and reagent stoichiometry, improves overall yields.
Summary Table of Preparation Workflow
| Step No. | Process | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Resin Loading | Attach Phe to solid resin | Solid resin, protected Phe | Anchored C-terminal amino acid |
| 2 | Coupling | Add Gly residues sequentially | Fmoc-Gly, DIC/HOBt | Elongated peptide chain |
| 3 | N-Terminal Protection | Introduce Z group | Benzyloxycarbonyl chloride (Z-Cl) | Protected N-terminus |
| 4 | Cleavage and Deprotection | Remove peptide from resin and side-chain groups | TFA with scavengers | Free peptide with protected N-terminus |
| 5 | C-Terminal Coupling with bNA | Couple p-nitroaniline to C-terminus | p-Nitroaniline, DIC or BOP | Formation of this compound |
| 6 | Purification | Purify final product | Preparative HPLC | High-purity final compound |
| 7 | Characterization | Confirm structure and purity | MS, NMR, analytical HPLC | Verified compound identity and purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
